Direct Allosteric GYS1 Activation Potency: AJS1669 Free Acid Versus Metformin and Pioglitazone
AJS1669 free acid functions as a direct allosteric activator of muscle glycogen synthase 1 (GYS1), a mechanism fundamentally distinct from metformin and pioglitazone. In vitro enzyme assays demonstrate that AJS1669 activates human GYS1 with an EC50 of 5.2 µM . In contrast, metformin does not directly activate glycogen synthase; rather, it decreases glycogen synthesis in cultured rat hepatocytes with an IC50 of 196.5 µM, representing an opposite functional effect [1]. Pioglitazone enhances insulin-stimulated glycogen synthase activity only indirectly via PPARγ agonism and requires insulin co-stimulation; no direct activation EC50 against isolated GYS1 has been reported for pioglitazone [2].
| Evidence Dimension | Direct GYS1 enzyme activation (in vitro) |
|---|---|
| Target Compound Data | EC50 = 5.2 µM (allosteric activation) |
| Comparator Or Baseline | Metformin: IC50 = 196.5 µM for inhibition of glycogen synthesis in rat hepatocytes; Pioglitazone: no direct GYS1 activation reported |
| Quantified Difference | AJS1669 is a direct GYS1 activator; metformin is a GS inhibitor in this assay context. Pioglitazone lacks direct GYS1 activation activity. |
| Conditions | Human recombinant GYS1 enzyme assay (ProbeChem); rat hepatocyte glycogen synthesis assay (metformin). |
Why This Matters
This direct, quantifiable activation of GYS1 is the defining mechanism of AJS1669 and is absent in generic antidiabetic agents, making AJS1669 the only suitable tool compound for experiments requiring direct glycogen synthase activation without confounding insulin-signaling or transcriptional modulation.
- [1] Detaille D, Wiernsperger N, Devos P. Metformin inhibits glycogen synthesis and gluconeogenesis in cultured rat hepatocytes. (Data referenced from biocytosci.com). View Source
- [2] Nakano K, et al. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice. Int J Mol Med. 2017;39(4):841-850. (Referenced for mechanism contrast). View Source
